5-Methyl-5H-benzo[b]carbazole
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Overview
Description
5-Methyl-5H-benzo[b]carbazole: is a nitrogen-containing heterocyclic compound that belongs to the class of carbazoles. Carbazoles are known for their unique structural properties, which include a fused tricyclic system consisting of two benzene rings and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles. This reaction proceeds under mild conditions and offers excellent regioselectivity . Another approach involves the Friedel-Crafts arylation followed by cyclization and aromatization steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydrocarbazoles, and various substituted carbazoles .
Scientific Research Applications
Chemistry: 5-Methyl-5H-benzo[b]carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological research, this compound has shown potential as an anticancer agent due to its ability to inhibit the aggregation of amyloid-beta peptides, which are associated with neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .
Mechanism of Action
The mechanism of action of 5-Methyl-5H-benzo[b]carbazole involves its interaction with specific molecular targets. For instance, it can inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, thereby preventing their aggregation . Additionally, its photophysical properties are attributed to the extended conjugation and electron-rich nature of the carbazole ring .
Comparison with Similar Compounds
- 5H-Benzo[b]carbazole
- 2,3-Benzcarbazole
- 2,3-Benzocarbazole
Comparison: 5-Methyl-5H-benzo[b]carbazole is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and physical properties. Compared to other carbazole derivatives, it may exhibit different photophysical and electronic properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C17H13N |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-methylbenzo[b]carbazole |
InChI |
InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-10-12-6-2-3-7-13(12)11-17(15)18/h2-11H,1H3 |
InChI Key |
NLGACPNHPUKXCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 |
Origin of Product |
United States |
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